molecular formula C10H12Br2O B13988207 1-Bromo-3-(3-bromopropoxy)-2-methylbenzene

1-Bromo-3-(3-bromopropoxy)-2-methylbenzene

Cat. No.: B13988207
M. Wt: 308.01 g/mol
InChI Key: WKXQEIJYDHJPOZ-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-bromopropoxy)-2-methylbenzene is an organic compound with the molecular formula C10H12Br2O. It is a brominated aromatic ether, which means it contains a benzene ring with bromine atoms and an ether linkage. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(3-bromopropoxy)-2-methylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-methylphenol (o-cresol) to form 2-methyl-4-bromophenol. This intermediate is then reacted with 1,3-dibromopropane in the presence of a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale bromination and etherification reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3-bromopropoxy)-2-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, forming the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Major Products Formed

    Nucleophilic Substitution: Products include ethers, alcohols, or amines, depending on the nucleophile used.

    Oxidation: Products include quinones or other oxidized aromatic compounds.

    Reduction: The major product is 2-methylphenol or its derivatives.

Scientific Research Applications

1-Bromo-3-(3-bromopropoxy)-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of brominated aromatic ethers on biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-bromopropoxy)-2-methylbenzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the ether linkage can undergo cleavage or modification. The compound’s effects on biological systems may involve interactions with enzymes, receptors, or other cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(3-bromopropoxy)propane
  • 1-Bromo-3-phenoxypropane
  • (3-Bromopropoxy)-tert-butyldimethylsilane

Uniqueness

1-Bromo-3-(3-bromopropoxy)-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring and the presence of both bromine atoms and an ether linkage

Properties

Molecular Formula

C10H12Br2O

Molecular Weight

308.01 g/mol

IUPAC Name

1-bromo-3-(3-bromopropoxy)-2-methylbenzene

InChI

InChI=1S/C10H12Br2O/c1-8-9(12)4-2-5-10(8)13-7-3-6-11/h2,4-5H,3,6-7H2,1H3

InChI Key

WKXQEIJYDHJPOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)OCCCBr

Origin of Product

United States

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